rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans
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Overview
Description
rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique stereochemistry and functional groups make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis
- rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole free base
Uniqueness
rac-(4aR,7aS)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, trans is unique due to its specific stereochemistry and the presence of both pyrrole and pyran rings. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
CAS No. |
2740591-75-5 |
---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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